4-Fluoro-2,5-dimethylaniline hydrochloride
Overview
Description
4-Fluoro-2,5-dimethylaniline hydrochloride is an organic compound with the molecular formula C8H10FN·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and two methyl groups. This compound is often used in various chemical syntheses and research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,5-dimethylaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2,5-dimethylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Fluorination: The amine group is then fluorinated to introduce the fluorine atom at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,5-dimethylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amine derivatives .
Scientific Research Applications
4-Fluoro-2,5-dimethylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-2,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Similar structure but lacks the methyl groups.
2,5-Dimethylaniline: Similar structure but lacks the fluorine atom.
4-Chloro-2,5-dimethylaniline: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
4-Fluoro-2,5-dimethylaniline hydrochloride is unique due to the presence of both fluorine and methyl groups, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability and reactivity, while the methyl groups can influence its hydrophobicity and binding interactions .
Properties
IUPAC Name |
4-fluoro-2,5-dimethylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-5-4-8(10)6(2)3-7(5)9;/h3-4H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUXRWFGKVPFAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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